Binospirone

Description

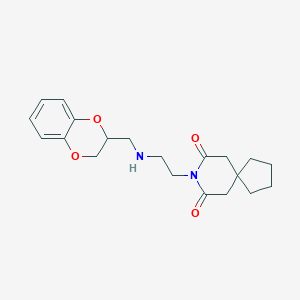

Structure

3D Structure

Propriétés

Numéro CAS |

102908-59-8 |

|---|---|

Formule moléculaire |

C20H26N2O4 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2 |

Clé InChI |

BVMYCHKQPGEOSI-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Binospirone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone (MDL 73,005EF) is an azapirone derivative with anxiolytic properties.[1][2] Its mechanism of action is primarily centered on its high affinity and activity at serotonin (B10506) 5-HT1A receptors, with additional effects at dopamine (B1211576) D2 receptors.[3][4] Unlike benzodiazepines, this compound's anxiolytic effects are not associated with sedation, muscle relaxant properties, or a significant potential for dependence.[3] This guide provides a detailed examination of the molecular and cellular mechanisms underlying this compound's pharmacological profile, with a focus on its receptor interactions, downstream signaling pathways, and the experimental methodologies used to characterize these actions. Due to the limited availability of extensive public data on this compound, this guide will also draw upon the well-characterized profile of its structural and pharmacological analog, Buspirone, to provide a more comprehensive understanding of its mechanism of action.

Data Presentation: Receptor Binding Affinities

The cornerstone of this compound's mechanism of action is its interaction with specific neurotransmitter receptors. The following tables summarize the in vitro receptor binding affinities (IC50 and Ki values) of this compound and its analog Buspirone for key central nervous system receptors. A lower value indicates a higher binding affinity.

Table 1: this compound (MDL 73,005EF) Receptor Binding Profile

| Receptor | Radioligand | Tissue Source | IC50 (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | ~2.5 (pIC50 = 8.6) | [3] |

Note: The pIC50 of 8.6 was converted to an IC50 value of approximately 2.5 nM.

Table 2: Buspirone Receptor Binding Profile (for comparison)

| Receptor | Ki (nM) | Receptor | Ki (nM) |

| 5-HT1A | 10 | D2 | 434 |

| 5-HT2A | 280 | D3 | 118 |

| 5-HT2C | 430 | D4 | 300 |

| 5-HT7 | 36 | α1 | 370 |

This table presents a compilation of approximate Ki values for Buspirone from various sources to illustrate its receptor affinity profile.

This compound demonstrates a high affinity and selectivity for the 5-HT1A receptor, being both more potent and more selective than Buspirone in this regard.[3] Its selectivity for the 5-HT1A receptor is over 100-fold compared to other monoamine and benzodiazepine (B76468) receptor sites.[3]

Core Mechanisms of Action

5-HT1A Receptor Partial Agonism

This compound's primary mechanism of action is its activity as a partial agonist at the serotonin 5-HT1A receptor.[2][3] The functional consequences of this interaction are dependent on the location of the receptor:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. This compound acts as a partial agonist at these autoreceptors, leading to a decrease in the firing rate of serotonin neurons and a reduction in serotonin synthesis and release.[2]

-

Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus, cortex, and amygdala, these receptors mediate the postsynaptic effects of serotonin. This compound acts as an antagonist at these postsynaptic receptors.[2]

The dual action of this compound—presynaptic agonism and postsynaptic antagonism—results in a complex modulation of the serotonergic system, which is believed to underlie its anxiolytic effects.

Dopamine D2 Receptor Antagonism

Similar to its analog Buspirone, this compound exhibits a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[4] This D2 receptor blockade is a secondary component of its pharmacological profile. The antagonism of presynaptic D2 autoreceptors can lead to an increase in dopamine synthesis and release, while the blockade of postsynaptic D2 receptors can modulate dopaminergic neurotransmission in pathways associated with mood and cognition.

Signaling Pathways

The interaction of this compound with 5-HT1A and D2 receptors initiates intracellular signaling cascades that ultimately produce its physiological effects.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the following signaling pathway is initiated:

Caption: 5-HT1A Receptor Signaling Pathway.

Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects, including the modulation of ion channel activity and gene expression, ultimately resulting in a decrease in neuronal excitability.

Dopamine D2 Receptor Antagonist Signaling

As an antagonist at D2 receptors, this compound blocks the binding of endogenous dopamine. D2 receptors are also coupled to Gi/o proteins. By blocking dopamine's action, this compound prevents the inhibition of adenylyl cyclase that would normally occur upon dopamine binding.

Caption: Dopamine D2 Receptor Antagonist Signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (IC50 or Ki) of this compound for 5-HT1A and other receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Resuspend the membrane pellet in a fresh assay buffer.

-

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known saturating ligand).

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound) to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To characterize the functional activity of this compound at 5-HT1A and D2 receptors.

Example: [35S]GTPγS Binding Assay (for G-protein activation)

-

Principle: This assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G-protein is quantified.

-

Methodology:

-

Prepare cell membranes as described for the radioligand binding assay.

-

Incubate the membranes with varying concentrations of the test compound (this compound) in the presence of GDP and [35S]GTPγS.

-

Terminate the reaction and separate the bound [35S]GTPγS from the free form by filtration.

-

Quantify the amount of [35S]GTPγS bound to the membranes using scintillation counting.

-

-

Data Interpretation:

-

An increase in [35S]GTPγS binding indicates agonist activity.

-

No change in basal [35S]GTPγS binding suggests neutral antagonist activity.

-

Inhibition of agonist-stimulated [35S]GTPγS binding confirms antagonist activity.

-

A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

-

Conclusion

The mechanism of action of this compound is characterized by a high and selective affinity for the 5-HT1A receptor, where it exhibits a dual role as a presynaptic partial agonist and a postsynaptic antagonist. This is complemented by a weaker antagonist activity at dopamine D2 receptors. This unique pharmacological profile distinguishes it from other anxiolytic agents and is responsible for its therapeutic effects. The continued investigation of its interactions with these receptor systems and the elucidation of the downstream signaling consequences will further refine our understanding of this important therapeutic agent.

References

- 1. Anxiolytic and sedative effects of 5-HT1A ligands, 8-OH-DPAT and MDL 73005EF, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Binospirone: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binospirone is a potent and selective azapirone derivative with a distinctive pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. It also exhibits a moderate affinity for dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of a representative synthetic route for this compound, its physicochemical characterization, and its dual mechanism of action at the molecular level. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a summary of its characterization data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, characterization data for the structurally and pharmacologically similar compound, buspirone (B1668070), is included as a representative example. Complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising research compound.

Synthesis of this compound

The synthesis of this compound, chemically known as 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione, can be achieved through a multi-step process. A representative synthetic approach involves the preparation of two key intermediates: 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione and 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin, followed by their coupling and subsequent conversion to the mesylate salt.[1]

Synthesis of Intermediates

1.1.1. Synthesis of 8-azaspiro[4.5]decane-7,9-dione (3)

A plausible route to the spirocyclic core involves the condensation of cyclopentanone (B42830) (1) with two equivalents of ethyl cyanoacetate, followed by hydrolysis and decarboxylation to form 3,3-cyclopentanediacetic acid. Subsequent reaction with a nitrogen source like urea (B33335) or ammonia (B1221849) followed by heating would yield the desired 8-azaspiro[4.5]decane-7,9-dione (3).

1.1.2. Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (4)

The spirocyclic imide (3) can be N-alkylated using a large excess of 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate to yield the bromoethyl intermediate (4).

1.1.3. Synthesis of 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6)

This intermediate can be prepared starting from catechol (pyrocatechol). Reaction with epichlorohydrin (B41342) would form the glycidyl (B131873) ether, which upon reaction with an amine source (e.g., ammonia or a protected amine) and subsequent ring-opening would yield the desired 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6).

Coupling and Salt Formation

The final steps involve the coupling of the two key intermediates (4 and 6) via nucleophilic substitution, where the amino group of the benzodioxin derivative displaces the bromine atom of the spirocyclic intermediate. The resulting free base of this compound (7) can then be converted to its mesylate salt (8) by treatment with methanesulfonic acid.

Experimental Protocols

Protocol 1: Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (5.0 eq) is then added, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione.

Protocol 2: Synthesis of this compound A mixture of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq), 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (1.2 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile (B52724) is heated at reflux for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound free base is purified by column chromatography.

Protocol 3: Preparation of this compound Mesylate The purified this compound free base is dissolved in a suitable solvent such as isopropanol (B130326) or acetone. A solution of methanesulfonic acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting mixture is stirred at room temperature for a few hours to allow for complete salt formation. The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound mesylate.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Representative for Buspirone)

| Technique | Observed Peaks / Signals | Interpretation |

| ¹H-NMR | Multiple peaks in the aliphatic (1.5-4.0 ppm) and aromatic (6.0-8.5 ppm) regions. | Presence of protons on the spiro-decanedione, butyl chain, piperazine, and pyrimidine (B1678525) rings. |

| ¹³C-NMR | Signals corresponding to aliphatic and aromatic carbons, as well as carbonyl carbons. | Confirms the carbon skeleton of the molecule. |

| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, imide), ~1600 (C=N and C=C stretch, aromatic), ~1250 (C-N stretch). | Presence of key functional groups including the secondary amine, alkyl chains, imide carbonyls, and aromatic rings. |

| Mass Spec. | Molecular ion peak (M+) and characteristic fragment ions. | Confirms the molecular weight and provides information on the fragmentation pattern, often involving cleavage of the butyl chain. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₄ |

| Molecular Weight | 358.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The mesylate salt exhibits enhanced aqueous solubility. |

digraph "Characterization Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];"Synthesized this compound" [shape=ellipse, fillcolor="#FFFFFF"]; "Purity Assessment" [shape=box, fillcolor="#FFFFFF"]; "Structural Elucidation" [shape=box, fillcolor="#FFFFFF"]; "Physicochemical Properties" [shape=box, fillcolor="#FFFFFF"]; "HPLC" [shape=oval, fillcolor="#FFFFFF"]; "LC-MS" [shape=oval, fillcolor="#FFFFFF"]; "NMR Spectroscopy" [shape=oval, fillcolor="#FFFFFF"]; "FTIR Spectroscopy" [shape=oval, fillcolor="#FFFFFF"]; "Mass Spectrometry" [shape=oval, fillcolor="#FFFFFF"]; "Melting Point" [shape=oval, fillcolor="#FFFFFF"]; "Solubility" [shape=oval, fillcolor="#FFFFFF"];

"Synthesized this compound" -> "Purity Assessment"; "Synthesized this compound" -> "Structural Elucidation"; "Synthesized this compound" -> "Physicochemical Properties"; "Purity Assessment" -> "HPLC"; "Purity Assessment" -> "LC-MS"; "Structural Elucidation" -> "NMR Spectroscopy"; "Structural Elucidation" -> "FTIR Spectroscopy"; "Structural Elucidation" -> "Mass Spectrometry"; "Physicochemical Properties" -> "Melting Point"; "Physicochemical Properties" -> "Solubility"; }

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves its interaction with serotonin (B10506) 5-HT1A and dopamine D2 receptors.

5-HT1A Receptor Signaling

This compound acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.

-

Presynaptic Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors by this compound leads to the dissociation of the Gi/o protein. The α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal firing, thus decreasing serotonin release.

-

Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors, this compound acts as an antagonist, blocking the effects of endogenous serotonin.

Dopamine D2 Receptor Signaling

This compound also acts as an antagonist at dopamine D2 receptors. Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the downstream signaling cascade which includes the inhibition of adenylyl cyclase and the modulation of ion channels.

Key Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing the 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT.

-

Test compound: this compound mesylate.

-

Assay buffer, wash buffer, scintillation cocktail.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of this compound.

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound, which is then used to calculate the binding affinity (Ki).

-

cAMP Assay for Functional Activity

This assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor, thus determining its functional activity as a partial agonist or antagonist.

-

Materials:

-

Cells expressing the 5-HT1A receptor.

-

This compound mesylate.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture the cells and treat them with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Analyze the data to determine the effect of this compound on cAMP production, which indicates its functional activity at the receptor.

-

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The provided synthetic route and experimental protocols offer a solid foundation for researchers working with this compound. The elucidation of its dual action at 5-HT1A receptors and its interaction with D2 receptors, as visualized through the signaling pathway diagrams, is crucial for understanding its unique pharmacological profile. While specific characterization data for this compound remains elusive in public literature, the data from the closely related compound buspirone serves as a valuable reference. Further research and publication of detailed experimental findings on this compound will be invaluable to the scientific community.

References

Binospirone's Profile as a 5-HT1A Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone (also known as MDL 73005EF) is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the development of therapeutics for anxiety and depressive disorders. As a member of the azapirone chemical class, which also includes the well-known anxiolytic buspirone, this compound's interaction with the 5-HT1A receptor is characterized by a high-affinity binding and a partial agonist functional profile. This technical guide provides an in-depth overview of this compound's activity at the 5-HT1A receptor, detailing its binding affinity, functional potency and efficacy, the downstream signaling pathways it modulates, and the experimental protocols used to characterize these properties.

Quantitative Pharmacological Data

The interaction of this compound with the 5-HT1A receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a comparative overview of its binding and functional characteristics.

Table 1: this compound Binding Affinity for the 5-HT1A Receptor

| Compound | Radioligand | Preparation | pIC50 | IC50 (nM) | Reference |

| This compound (MDL 73005EF) | [³H]8-OH-DPAT | Not Specified | 8.6 | ~2.5 | [1][2] |

Note: The pIC50 value of 8.6 was converted to an approximate IC50 value using the formula IC50 = 10^(-pIC50) M.

Table 2: this compound Functional Activity at the 5-HT1A Receptor

| Assay Type | Parameter | Value | Efficacy Profile | Reference |

| Adenylyl Cyclase Inhibition | pEC50 | 9.3 | Full Agonist | [3] |

| Reserpine-treated rat model | Functional Agonist Activity | Minimal | Weak Partial Agonist/Antagonist at high doses | [1][2] |

| Drug Discrimination (vs. 8-OH-DPAT) | Generalization | Complete | Agonist-like |

Experimental Protocols

The characterization of this compound's 5-HT1A receptor activity relies on a suite of standardized in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assay ([³H]8-OH-DPAT Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat hippocampus, which is rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]8-OH-DPAT (a selective 5-HT1A agonist radioligand), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT).

-

Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]8-OH-DPAT against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

-

Functional Assay: Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the 5-HT1A receptor signaling pathway. Since the 5-HT1A receptor is coupled to the inhibitory G-protein (Gi/o), agonist activation will inhibit adenylyl cyclase and reduce the production of cyclic AMP (cAMP).

Workflow for cAMP Accumulation Assay

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Detailed Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A cells).

-

Culture the cells to an appropriate confluency.

-

-

Assay Procedure:

-

Harvest the cells and resuspend them in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cell suspension in a multi-well plate.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

-

Incubate the plate at 37°C for a defined period.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a commercially available kit, such as a competitive immunoassay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect relative to a full agonist).

-

Functional Assay: [³⁵S]GTPγS Binding

This assay directly measures the activation of G-proteins by a receptor agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor-G-protein coupling.

Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the 5-HT1A receptor or from a relevant brain region as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of this compound. GDP is included to ensure that the binding of [³⁵S]GTPγS is dependent on agonist-induced nucleotide exchange.

-

Incubate the mixture at 30°C for a defined period.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (as a percentage of basal or maximal stimulation) against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values for G-protein activation.

-

5-HT1A Receptor Signaling Pathways

This compound, as a partial agonist at the 5-HT1A receptor, modulates downstream signaling cascades primarily through the activation of inhibitory G-proteins (Gi/o).

Canonical Gαi/o-Mediated Pathway

Caption: Canonical Gαi/o-mediated signaling pathway of the 5-HT1A receptor.

Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, now bound to GTP, directly inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Gβγ-Mediated Signaling Pathways

Caption: Gβγ-mediated downstream signaling pathways.

The liberated Gβγ subunit also acts as a signaling molecule, interacting with several downstream effectors. These interactions include:

-

Activation of Ion Channels: Gβγ can directly interact with G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This effect contributes to the inhibitory neuronal response seen with 5-HT1A receptor activation. Gβγ can also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.

-

Activation of Kinase Cascades: Gβγ can activate other signaling pathways, such as the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are involved in regulating cell survival, proliferation, and plasticity, and their modulation by 5-HT1A receptor agonists may contribute to the long-term therapeutic effects of these drugs.

Conclusion

This compound is a potent and selective 5-HT1A receptor ligand with a partial agonist profile. Its high binding affinity and functional activity, characterized by the inhibition of adenylyl cyclase and modulation of various downstream signaling pathways, underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel 5-HT1A receptor modulators, facilitating the development of next-generation treatments for anxiety, depression, and other CNS disorders.

References

- 1. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloned human 5-HT1A receptor pharmacology determined using agonist binding and measurement of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Binospirone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of binospirone and its derivatives, a class of azapirone compounds with significant potential in the treatment of anxiety and other neuropsychiatric disorders. Drawing parallels from the extensively studied analogue, buspirone (B1668070), this document outlines the key structural modifications that influence receptor binding affinity and functional activity, particularly at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support ongoing research and drug discovery efforts in this area.

Introduction to this compound and its Pharmacological Profile

This compound is an azapirone derivative that has been investigated for its anxiolytic properties.[1] Like other members of this class, its primary mechanism of action is believed to involve modulation of serotonergic and dopaminergic neurotransmitter systems. The core structure of this compound consists of a spirocyclic imide connected to a benzodioxin side chain via an ethylamino linker.[1] The pharmacological activity of this compound and its analogues is largely determined by their affinity and efficacy at 5-HT1A and D2 receptors.[2][3][4]

Core Structural Moieties and their Influence on Activity

The structure of this compound and its analogues can be dissected into three key components: the terminal aryl group, the linker chain, and the spirocyclic imide moiety. Modifications to each of these regions have been shown to significantly impact receptor affinity and functional activity.

The Terminal Aryl Moiety

The nature of the aryl group at the terminus of the molecule plays a crucial role in receptor recognition. In many analogues, this is a pyrimidinylpiperazine group.[3] Non-ortho substituents on this aryl moiety generally have little effect on binding affinity for the D2 receptor, as determined by [3H]spiperone binding.[4] However, ortho substituents can influence binding, though the correlation with physical parameters is not always straightforward.[4]

The Alkylene Linker Chain

The length and composition of the alkylene chain connecting the arylpiperazine and the imide portion of the molecule are critical for optimal receptor interaction. Studies on buspirone analogues have demonstrated that the length of this chain significantly affects potency at the D2 receptor.[4] A tetramethylene (four-carbon) chain is a common feature in many active compounds.[3]

The Cyclic Imide Moiety

The structure of the cyclic imide portion of the molecule also contributes to the overall pharmacological profile. Variations in the substitution pattern of this ring system can modulate both receptor affinity and in vivo activity.[3][4] For instance, the substitution on the imide ring can influence the tranquilizing properties and the potential to induce catalepsy.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinities of various buspirone and tandospirone (B1205299) derivatives, which serve as valuable surrogates for understanding the SAR of this compound analogues.

Table 1: Receptor Binding Affinities of Tandospirone and Related Compounds [2]

| Compound | 5-HT1A (Ki, nM) | 5-HT2 (Ki, nM) | α1-adrenergic (Ki, nM) | D2 (Ki, nM) |

| Tandospirone | 27 ± 5 | 1300 | 4100 | 3100 |

Data presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological properties of novel compounds. The following sections outline the key experimental protocols used in the evaluation of this compound derivatives.

Radioligand Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Protocol 1: 5-HT1A Receptor Binding Assay

-

Tissue Preparation: Rat cortical membranes are prepared and homogenized.

-

Radioligand: [3H]8-OH-DPAT is commonly used as the radioligand.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: Dopamine D2 Receptor Binding Assay

-

Tissue Preparation: Rat brain membrane homogenates are used.

-

Radioligand: [3H]spiperone is a commonly used antagonist radioligand for D2 receptors.[4]

-

Incubation: Membranes are incubated with [3H]spiperone and a range of concentrations of the test compound.

-

Separation and Detection: Similar to the 5-HT1A assay, bound radioactivity is separated by filtration and quantified.

-

Data Analysis: The Ki values are determined from the competition binding curves.[4]

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Protocol 3: Adenylate Cyclase Activity Assay (5-HT1A Receptor)

-

Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.

-

Cell System: Cells expressing the 5-HT1A receptor are used.

-

Procedure:

-

Cells are incubated with the test compound.

-

Adenylate cyclase is stimulated with forskolin.

-

The production of cAMP is measured using a suitable assay kit (e.g., ELISA or HTRF).

-

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and its efficacy relative to a known full agonist (e.g., 8-OH-DPAT) is determined. Tandospirone, for example, displays approximately 60% of the agonist effect of 8-OH-DPAT in this assay.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the SAR of this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay between the three core structural components of the azapirone scaffold. By leveraging the extensive research on analogues like buspirone and tandospirone, a rational approach to the design of novel anxiolytics with improved potency and selectivity can be undertaken. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to further elucidate the specific SAR and to identify lead candidates with optimal pharmacological profiles for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Buspirone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of buspirone (B1668070), an anxiolytic agent. The information is compiled from various preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile

Buspirone is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[1][2] Its pharmacokinetics are generally linear over the typical clinical dose range.[3]

1.1. Absorption and Bioavailability

Following oral administration, buspirone reaches peak plasma concentrations within 40 to 90 minutes.[1][4] The absolute bioavailability of buspirone is approximately 4% due to significant presystemic clearance. Co-administration with food can substantially increase the bioavailability of buspirone by reducing the extent of first-pass metabolism. Specifically, taking buspirone with food can lead to a 116% increase in peak plasma concentration (Cmax) and an 84% increase in the area under the curve (AUC).

1.2. Distribution

Buspirone has a large volume of distribution, estimated at 5.3 L/kg, indicating extensive distribution into tissues. It is highly bound to plasma proteins (approximately 86% to 95%), primarily to albumin and alpha-1-acid glycoprotein. Despite its high protein binding, buspirone does not appear to displace other highly protein-bound drugs like digoxin, propranolol, or warfarin (B611796) from their binding sites.

1.3. Metabolism

Buspirone is extensively metabolized in the liver, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathways are hydroxylation and N-dealkylation. This extensive metabolism results in the formation of several hydroxylated derivatives and a major pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). Other identified metabolites include 5-hydroxybuspirone and 6'-hydroxybuspirone.

The active metabolite, 1-PP, exhibits about one-quarter of the anxiolytic activity of the parent compound and has a longer half-life. In rats, the exposure to 6-OH buspirone and 1-PP was found to be approximately 12-fold and 49-fold higher, respectively, than the exposure to the parent drug after oral administration.

1.4. Excretion

The elimination of buspirone and its metabolites occurs through both renal and fecal routes. Approximately 29% to 63% of the administered dose is excreted in the urine within 24 hours, primarily as metabolites. Fecal excretion accounts for 18% to 38% of the dose. The elimination half-life of unchanged buspirone is relatively short, ranging from 2 to 3 hours. The systemic clearance of buspirone is high, around 1.7 L/h/kg.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of buspirone and its active metabolite, 1-PP, from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Buspirone in Humans (Single Dose)

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | < 1 hour | 20 mg oral dose | |

| Cmax (Peak Plasma Concentration) | ~2.5 µg/L | 20 mg oral dose | |

| Absolute Bioavailability | ~4% | Oral administration | |

| Volume of Distribution (Vd) | 5.3 L/kg | - | |

| Systemic Clearance (CL) | ~1.7 L/h/kg | - | |

| Elimination Half-life (t½) | 2-11 hours (mean ~2.5 hours) | Healthy volunteers | |

| Protein Binding | >95% | - |

Table 2: Pharmacokinetic Parameters of Buspirone and 1-PP in Rats (Intravenous Administration)

| Compound | Clearance (CL) | Elimination Half-life (t½) | Reference |

| Buspirone | 13.1 mL/min | 25 minutes | |

| 1-PP | 8.2 mL/min | 79 minutes |

Table 3: Effect of Food on Buspirone Pharmacokinetics in Humans

| Parameter | Fold Increase with Food | Reference |

| Cmax | ~2-fold | |

| AUC | ~2-fold |

Table 4: Pharmacokinetic Parameters of Buspirone in Special Populations

| Population | Cmax and AUC | Half-life (t½) | Reference |

| Renal Impairment | ~2-fold increase | - | |

| Hepatic Impairment | ~15-fold increase | ~2-fold increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and metabolism studies. Below are summaries of typical experimental protocols used in the investigation of buspirone.

3.1. In Vivo Pharmacokinetic Studies in Humans

-

Study Design: Typically, a single-dose, open-label, crossover study design is employed in healthy volunteers.

-

Dosing: Oral administration of a single dose of buspirone (e.g., 20 mg).

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated from blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of buspirone and its metabolites (e.g., 1-PP) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

3.2. In Vivo Metabolism Studies in Humans

-

Study Design: A single oral dose of radiolabeled buspirone (e.g., with 14C) is administered to healthy subjects.

-

Sample Collection: Urine and feces are collected at regular intervals for an extended period (e.g., up to 24 hours or longer) to ensure complete recovery of radioactivity.

-

Sample Analysis:

-

Total radioactivity in urine and feces is measured to determine the extent of excretion.

-

Urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

-

Metabolites are isolated and purified from urine and feces using techniques like high-performance liquid chromatography (HPLC).

-

The structures of the isolated metabolites are elucidated using analytical techniques such as gas chromatography-mass spectrometry (GC/MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

3.3. In Vivo Pharmacokinetic Studies in Animals (e.g., Rats)

-

Study Design: Animals are administered buspirone via different routes (e.g., intravenous and oral) to determine absolute bioavailability.

-

Dosing: A specific dose of buspirone (e.g., 5 mg/kg IV, 20 mg/kg oral) is administered.

-

Blood Sampling: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at various time points.

-

Sample Processing and Bioanalysis: Similar to human studies, plasma is separated and analyzed by a validated method like HPLC with fluorescence detection or LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated to characterize the drug's disposition in the animal model.

Visualizations

4.1. Metabolic Pathway of Buspirone

The following diagram illustrates the primary metabolic transformations of buspirone in vivo.

Caption: Major metabolic pathways of buspirone.

4.2. Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for identifying buspirone metabolites from in vivo samples.

Caption: Workflow for in vivo metabolite identification.

References

An In-depth Technical Guide on the Core Active Metabolites and Pharmacology of Buspirone

Disclaimer: Initial searches for "Binospirone" yielded limited specific information. However, due to the similarity in name and pharmacological class, this guide focuses on the well-researched anxiolytic agent Buspirone (B1668070) . It is presumed that the user's interest lies in the active metabolites of this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buspirone is an anxiolytic agent belonging to the azapirone chemical class. It is primarily used for the treatment of generalized anxiety disorder (GAD). Unlike benzodiazepines, Buspirone's mechanism of action does not involve the GABAergic system, which contributes to its favorable side-effect profile, including a lower potential for sedation, dependence, and withdrawal. Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][2] Among these, two are pharmacologically active and significantly contribute to the overall therapeutic effects of the parent drug: 1-(2-pyrimidinyl)-piperazine (1-PP) and 6-hydroxybuspirone (6-OHB) . A third major metabolite, 5-hydroxybuspirone , is generally considered to be pharmacologically inactive.[3][4] This guide provides a comprehensive overview of the pharmacology of these active metabolites, detailed experimental protocols for their characterization, and visualizations of their metabolic and signaling pathways.

Metabolism of Buspirone

Buspirone undergoes extensive first-pass metabolism, with an oral bioavailability of approximately 4%.[3] The primary metabolic pathways are N-dealkylation and hydroxylation.

-

N-dealkylation of the butyl side chain results in the formation of 1-(2-pyrimidinyl)-piperazine (1-PP).

-

Hydroxylation occurs at the 5 and 6 positions of the buspirone molecule, leading to the formation of 5-hydroxybuspirone and 6-hydroxybuspirone, respectively.

The metabolism is primarily mediated by the CYP3A4 isoenzyme.

Metabolic pathway of Buspirone.

Pharmacology of Active Metabolites

The pharmacological effects of Buspirone are a composite of the parent drug and its active metabolites, 1-PP and 6-OHB.

1-(2-pyrimidinyl)-piperazine (1-PP)

1-PP is a major metabolite of Buspirone and other azapirones. It possesses a distinct pharmacological profile from the parent compound, primarily acting as a potent antagonist of α2-adrenergic receptors. This action leads to an increase in noradrenergic and dopaminergic neurotransmission. 1-PP has been shown to have some anxiolytic activity in animal models, although it is generally less potent than Buspirone.

6-Hydroxybuspirone (6-OHB)

6-OHB is a major active metabolite of Buspirone, with plasma concentrations that can be up to 40-fold higher than the parent drug after oral administration. It is a potent partial agonist at 5-HT1A receptors, similar to Buspirone. Given its high plasma concentrations and significant 5-HT1A receptor activity, 6-OHB is believed to contribute significantly to the anxiolytic effects of Buspirone.

5-Hydroxybuspirone

5-hydroxybuspirone is another major metabolite of Buspirone. However, it is considered to be essentially inactive, with significantly lower affinity for relevant receptors compared to Buspirone and its other active metabolites.

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative pharmacological data for Buspirone and its active metabolites.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | α2-adrenergic | Dopamine D2 |

| Buspirone | 24 | Moderate Affinity | 380 |

| 1-PP | Low Affinity | High Affinity | - |

| 6-OHB | High Affinity | - | - |

| 5-OHB | Inactive | Inactive | Inactive |

Table 2: Functional Activity (EC50, µM)

| Compound | Receptor | Brain Region | EC50 (µM) |

| Buspirone | 5-HT1A | Dorsal Raphe | 0.38 ± 0.06 |

| 5-HT1A | Hippocampus | 1.5 ± 0.3 | |

| 6-OHB | 5-HT1A | Dorsal Raphe | 1.0 ± 0.3 |

| 5-HT1A | Hippocampus | 4.0 ± 0.6 |

Data from in vivo receptor occupancy studies in rats.

Signaling Pathways

The pharmacological effects of Buspirone and its active metabolites are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the 5-HT1A and α2-adrenergic receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to the Gi/o protein. Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a cascade of downstream effects, including the modulation of ion channels and gene expression, ultimately resulting in a hyperpolarization and reduced firing rate of the neuron.

5-HT1A receptor signaling pathway.

α2-Adrenergic Receptor Signaling

Similar to the 5-HT1A receptor, the α2-adrenergic receptor is also coupled to the Gi protein. Antagonism of this receptor by 1-PP blocks the inhibitory effect of endogenous norepinephrine (B1679862), leading to an increase in norepinephrine release and subsequent activation of downstream signaling pathways.

α2-Adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of Buspirone's active metabolites involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of 1-PP and 6-OHB for the 5-HT1A and α2-adrenergic receptors.

Materials:

-

Receptor source: Membranes from cells expressing the human recombinant receptor or from specific brain regions (e.g., hippocampus for 5-HT1A).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test compounds: 1-PP and 6-OHB at various concentrations.

-

Assay buffer, wash buffer, and scintillation cocktail.

Procedure:

-

Incubation: Incubate the receptor membranes with the radioligand and varying concentrations of the test compound.

-

Filtration: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Counting: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Objective: To assess the effect of 1-PP and 6-OHB on serotonin (B10506) and norepinephrine levels in relevant brain areas.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

CYP3A4 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of the CYP3A4 enzyme.

Objective: To evaluate if Buspirone's metabolites inhibit their own metabolism or the metabolism of other drugs.

Procedure:

-

Incubation: Incubate human liver microsomes (a source of CYP3A4) with a specific CYP3A4 substrate and varying concentrations of the test compound.

-

Metabolite Quantification: Measure the formation of the substrate's metabolite using LC-MS/MS.

-

Data Analysis: Determine the IC50 value for the inhibition of CYP3A4 activity.

Conclusion

The pharmacological activity of Buspirone is not solely attributable to the parent drug but is significantly influenced by its active metabolites, 1-(2-pyrimidinyl)-piperazine and 6-hydroxybuspirone. 1-PP, through its antagonism of α2-adrenergic receptors, and 6-OHB, via its potent partial agonism at 5-HT1A receptors, contribute to the complex and multifaceted mechanism of action of Buspirone. A thorough understanding of the pharmacology of these active metabolites is crucial for the development of new and improved anxiolytic agents and for predicting potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of such compounds.

References

Unveiling the Dopamine D2 Receptor Affinity of Binospirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of binospirone for the dopamine (B1211576) D2 receptor, a key interaction in the pharmacological profile of this anxiolytic agent. While primarily recognized for its potent partial agonism at serotonin (B10506) 5-HT1A receptors, this compound's engagement with dopaminergic systems, particularly the D2 receptor, contributes to its overall mechanism of action. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine them, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. For buspirone (B1668070), the racemate from which this compound is derived, the affinity for the dopamine D2 receptor is modest. The inhibitory constant (Ki) is a measure of the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand.

| Ligand | Receptor | Ki (nM) | Notes |

| Buspirone | Dopamine D2 | 484 | This value indicates a lower affinity compared to its primary target, the 5-HT1A receptor. |

| Buspirone | Dopamine D3 | 98 | Higher affinity for the D3 receptor subtype compared to the D2 subtype. |

| Buspirone | Dopamine D4 | 29.2 | Highest affinity among the D2-like dopamine receptor family. |

Note: The data presented is for buspirone. This compound is an enantiomer of buspirone, and while its pharmacological activity is primarily attributed to its 5-HT1A agonism, specific Ki values for this compound at the D2 receptor are not as widely reported. The data for buspirone is used here as a close surrogate.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system. Its activation triggers a cascade of intracellular events. The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channel activity and engage in β-arrestin-dependent signaling.

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the dopamine D2 receptor is typically determined using a competitive radioligand binding assay. A widely used radioligand for D2 receptors is [3H]-spiperone, a potent antagonist. The following protocol outlines the key steps involved in such an assay.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone (specific activity ~15-20 Ci/mmol).

-

Competitor Ligand: this compound (or buspirone) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol Steps

-

Membrane Preparation: The receptor-containing membranes are prepared from cultured cells. The cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer.

-

The competing ligand (this compound) at various concentrations. For total binding, only buffer is added. For non-specific binding, a high concentration of an unlabeled D2 antagonist is added.

-

The receptor membrane preparation.

-

-

Initiation and Incubation: The binding reaction is initiated by the addition of the radioligand ([3H]-spiperone) at a concentration typically near its Kd value. The plate is then incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

-

Quantification: The filters are placed in scintillation vials, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then counted using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the amount of specific binding at each concentration of the competing ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

This technical guide provides a foundational understanding of the binding affinity of this compound for the dopamine D2 receptor. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and neuropharmacology.

The Neurochemical Profile of Binospirone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone and its analogs, belonging to the azapirone class of compounds, represent a significant area of research in neuropharmacology, primarily for their anxiolytic and antidepressant properties. Unlike traditional benzodiazepines, azapirones exert their effects primarily through the modulation of serotonergic and dopaminergic systems, offering a distinct therapeutic profile with a reduced risk of sedation and dependence. This technical guide provides a comprehensive overview of the neurochemical profile of this compound and its key analogs, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate. Detailed experimental protocols for the key assays used in their characterization are also provided to facilitate further research and development in this field.

Receptor Binding Profile

The therapeutic effects of this compound and its analogs are intrinsically linked to their affinity for various neurotransmitter receptors. The following tables summarize the binding affinities (Ki, pKi, or pIC50 values) of this compound (MDL 73005EF) and its prominent analogs—buspirone, tandospirone (B1205299), gepirone (B1671445), and ipsapirone (B1662301)—for key serotonin (B10506) and dopamine (B1211576) receptors, as well as other relevant sites.

Table 1: 5-HT₁ₐ Receptor Binding Affinities

| Compound | Receptor | Species | Radioligand | Ki (nM) | pKi (-logKi) | pIC₅₀ (-logIC₅₀) | Reference(s) |

| This compound (MDL 73005EF) | 5-HT₁ₐ | Rat | [³H]8-OH-DPAT | - | - | 8.6 | [1] |

| Buspirone | 5-HT₁ₐ | Human | [³H]8-OH-DPAT | 24 | 7.62 | - | [2] |

| Tandospirone | 5-HT₁ₐ | Rat | [³H]8-OH-DPAT | 27 ± 5 | 7.57 | - | [3][4][5][6] |

| Gepirone | 5-HT₁ₐ | - | - | 31.8 | 7.50 | - | [7] |

| Ipsapirone | 5-HT₁ₐ | Rat Hippocampus | [³H]8-OH-DPAT | 10 | 8.00 | - | [8][9][10] |

Table 2: Dopamine D₂ Receptor Binding Affinities

| Compound | Receptor | Species | Radioligand | Ki (nM) | pKi (-logKi) | IC₅₀ (nM) | Reference(s) |

| Buspirone | D₂ | Human | - | - | - | 380 | [2] |

| Tandospirone | D₂ | Rat | - | 1300 - 41000 | 4.38 - 5.89 | - | [3][5] |

| Ipsapirone | D₂ | - | - | >10000 | <5.00 | - | [8] |

Table 3: Other Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Reference(s) |

| Tandospirone | 5-HT₂ | 1300 - 41000 | [3][5] |

| 5-HT₁C | 1300 - 41000 | [5] | |

| α₁-adrenergic | 1300 - 41000 | [3][5] | |

| α₂-adrenergic | 1300 - 41000 | [3][5] | |

| Gepirone | 5-HT₂ₐ | 3630 | [7] |

| 3'-OH-gepirone (metabolite) | 58 | [7] | |

| 1-PP (metabolite) | 42 (α₂) | [7] | |

| Ipsapirone | 5-HT₂ | Modest activity | [8] |

| 5-HT₃ | >1000 | [8] | |

| D₃ | >10000 | [8] | |

| D₄ | >10000 | [8] | |

| 1-PP (metabolite) | 7.3 - 40 (α₂) | [8] |

Functional Activity

The functional activity of this compound and its analogs determines their physiological effects. These compounds are primarily characterized as partial agonists at the 5-HT₁ₐ receptor.

Table 4: Functional Activity at 5-HT₁ₐ Receptors

| Compound | Assay | System | Agonist | Efficacy (Emax) | EC₅₀ (nM) | Reference(s) |

| Tandospirone | Adenylate Cyclase | Rat Cortical Membranes | 8-OH-DPAT | ~60% of 8-OH-DPAT | - | [4] |

| Buspirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 48400 | [11] |

| Ipsapirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 50000 | [11] |

| Gepirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 836000 | [11] |

Signaling Pathways

The primary mechanism of action of this compound and its analogs involves the modulation of the serotonin 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o).

5-HT₁ₐ Receptor Signaling

Activation of the 5-HT₁ₐ receptor by an agonist, such as this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is central to the neuronal inhibitory effects of these compounds.

References

- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ipsapirone | 95847-70-4 [smolecule.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ipsapirone | 5-HT1 Receptor Agonists: R&D Systems [rndsystems.com]

- 11. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Monoaminergic Effects of Binospirone

Executive Summary: Binospirone, a member of the azapirone class of compounds, exhibits a complex pharmacological profile primarily characterized by its interaction with serotonergic and dopaminergic systems. As a close analog of the well-studied anxiolytic buspirone (B1668070), its mechanism of action is understood through a combination of high-affinity partial agonism at serotonin (B10506) 5-HT1A receptors and antagonist activity at dopamine (B1211576) D2 receptors. This dual action results in a distinct modulation of monoaminergic neurotransmission, differentiating it from other anxiolytic agents like benzodiazepines. This document provides a detailed technical overview of the receptor binding profile, neurochemical, and electrophysiological effects of this drug class, offering insights for researchers and drug development professionals. Due to the extensive public data available for the prototypical azapirone, buspirone, its pharmacological data is presented here to comprehensively illustrate the effects of this compound.

Pharmacological Profile: Receptor Binding Affinity

This compound's mechanism of action is rooted in its specific binding profile to key monoaminergic receptors. Its primary target is the serotonin 5-HT1A receptor, where it functions as a partial agonist.[1][2] This interaction is crucial for its anxiolytic and potential antidepressant effects.[3] Additionally, it demonstrates a notable affinity for dopamine D2 receptors, acting as an antagonist.[1][4] This D2 blockade is weaker than that of typical antipsychotics but contributes significantly to its overall neuropharmacological effects.[5] The affinity for other receptors, such as 5-HT2 and alpha-adrenergic receptors, is considerably lower.[1][6]

| Receptor Subtype | Ligand | Test System | Affinity (IC50/Ki) | Reference Compound | Affinity (IC50/Ki) |

| Serotonin 5-HT1A | - | Rat Brain | Ki: 27 ± 5 nM (Tandospirone) | - | - |

| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | IC50: 1.8 x 10-7 M | Haloperidol | 4.7 x 10-9 M |

| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | IC50: 1.8 x 10-7 M | Clozapine | 1.4 x 10-7 M |

Note: Data for buspirone and the related azapirone tandospirone (B1205299) are used to represent the binding profile of this class. Tandospirone is noted for its high selectivity for the 5-HT1A receptor.[6]

Experimental Protocol: Radioligand Binding Assay

The determination of receptor binding affinity is typically conducted using competitive radioligand binding assays.

-

Tissue Preparation: Brain regions rich in the target receptor (e.g., rat hippocampus for 5-HT1A, striatum for D2) are dissected and homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation.

-

Assay Incubation: A constant concentration of a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiroperidol for D2 receptors) is incubated with aliquots of the membrane preparation.

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the target receptors.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the drug that inhibits 50% of the specific radioligand binding. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Neurochemical Effects: Modulation of Monoamine Levels

In vivo microdialysis studies in freely moving rats have been instrumental in elucidating the effects of azapirones on extracellular monoamine concentrations in various brain regions. Administration of buspirone leads to a complex, dose-dependent modulation of serotonin, dopamine, and norepinephrine (B1679862).

Key Findings:

-

Serotonin (5-HT): Systemic administration dose-dependently decreases extracellular 5-HT levels in the frontal cortex, with reductions of up to 50-60%.[7] This effect is attributed to the agonistic action at presynaptic 5-HT1A autoreceptors on dorsal raphe neurons, which inhibits serotonin synthesis and release.[7][8] This reduction is abolished by pretreatment with a 5-HT1A antagonist like WAY 100,635.[7]

-

Dopamine (DA): Extracellular levels of dopamine in the frontal cortex and striatum are increased. Studies show elevations of dopamine metabolites like HVA and DOPAC, and direct measurement reveals increases in dialysate dopamine of up to 100%.[5][7] This is consistent with the drug's antagonist action at presynaptic D2 autoreceptors, which normally provide inhibitory feedback on dopamine release.[9][10]

-

Norepinephrine (NA): Noradrenaline levels in the frontal cortex are also significantly increased, with reported elevations of up to 140%.[7] This effect is thought to be mediated by the blockade of α2-adrenergic autoreceptors, potentially by buspirone itself or its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[7][8]

| Monoamine | Brain Region | Administration | Max % Change from Baseline |

| Serotonin | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▼ ~50% |

| Dopamine | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▲ ~100% |

| Norepinephrine | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▲ ~140% |

Note: Data from in vivo microdialysis studies of buspirone in rats.[7]

Experimental Protocol: In Vivo Microdialysis

This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[11][12]

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., medial prefrontal cortex). The animal is allowed to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (typically 2-4 mm membrane length) is inserted through the guide cannula.[12]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

-

Equilibration: The system is allowed to equilibrate for 1-2 hours, during which waste samples are discarded.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials. At least 3-4 consecutive samples with stable monoamine concentrations are collected to establish a baseline.

-

Drug Administration: The drug (this compound) is administered (e.g., subcutaneously or intraperitoneally), and sample collection continues for several hours to monitor changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).[13] This system separates the monoamines and their metabolites, allowing for their precise quantification.

-